

physical and chemical characteristics of 4-Chloro-3-nitroanisole

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Compound of Interest

Compound Name: 4-Chloro-3-nitroanisole

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An In-depth Technical Guide to 4-Chloro-3-nitroanisole

This guide provides a comprehensive overview of the physical, chemical, and safety characteristics of **4-Chloro-3-nitroanisole**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

4-Chloro-3-nitroanisole, with the CAS number 10298-80-3, is an aromatic organic compound. [1][2] Its structure consists of an anisole framework substituted with a chloro group and a nitro group.[2]

- IUPAC Name: 1-chloro-4-methoxy-2-nitrobenzene[1]
- Synonyms: 1-Chloro-4-methoxy-2-nitrobenzene, 2-Chloro-5-methoxynitrobenzene, 4-Chloro-3-nitrophenyl methyl ether[1][3]
- Molecular Formula: C₇H₆ClNO₃[1]
- Molecular Weight: 187.58 g/mol [1]

Physicochemical Properties

The physical and chemical properties of **4-Chloro-3-nitroanisole** are summarized in the table below. The compound typically appears as a pale yellow to beige or ochre crystalline powder.

[\[2\]](#)[\[4\]](#)[\[5\]](#)

Property	Value	Source(s)
Melting Point	41-43 °C	[4]
41-46 °C	[2]	
71-74 °C	[5]	
Boiling Point	293 °C	[4] [6]
293.3 ± 20.0 °C at 760 mmHg	[7]	
Density	1.366 g/cm ³	[4] [6]
1.4 ± 0.1 g/cm ³	[7]	
1.42 g/cm ³ at 20°C	[5]	
Flash Point	>230 °F (>110 °C) - closed cup	[4]
131.2 ± 21.8 °C	[7]	
Solubility	Soluble in Methanol	[6] [8]
Soluble in ethanol, DMF; insoluble in water	[5]	
Appearance	Beige to ochre powder	[4]
Pale yellow to yellow powder	[2]	
White to Amber powder to crystal	[9]	
Vapor Pressure	0.00304 mmHg at 25°C	[8]
Refractive Index	1.6000 (estimate)	[4] [6]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **4-Chloro-3-nitroanisole**.

Spectral Data Type	Instrument/Technique	Source of Sample
¹ H NMR	Varian A-60	Aldrich Chemical Company, Inc.
¹³ C NMR	Not specified	Aldrich Chemical Company, Inc.
GC-MS	W5-1988-14942-0	Not specified
FTIR	Bruker IFS 85 (KBr-Pellet)	Fluka Feinchemikalien GmbH Neu-Ulm
ATR-IR	Not specified	Aldrich
Vapor Phase IR	DIGILAB FTS-14	Not specified

Reactivity and Applications

4-Chloro-3-nitroanisole is a versatile intermediate in organic synthesis, primarily used in the production of pharmaceuticals, agrochemicals, and dyes.[2][10] Its reactivity patterns are favorable for efficient chemical transformations.[2]

Key applications include:

- Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[2][11] Specifically, it is a starting material for the COX-II inhibitor Iguratimod (T-614).[11] It is also used to synthesize derivatives of 7-methanesulfonylamoно-6-phenoxychromone.[4]
- Agrochemicals: The compound is utilized in the formulation of herbicides and pesticides.[2]
- Dyes: It is an intermediate for disperse azo dyes.[4][10]
- Material Science: It is explored in the development of specialty polymers and coatings.[2]

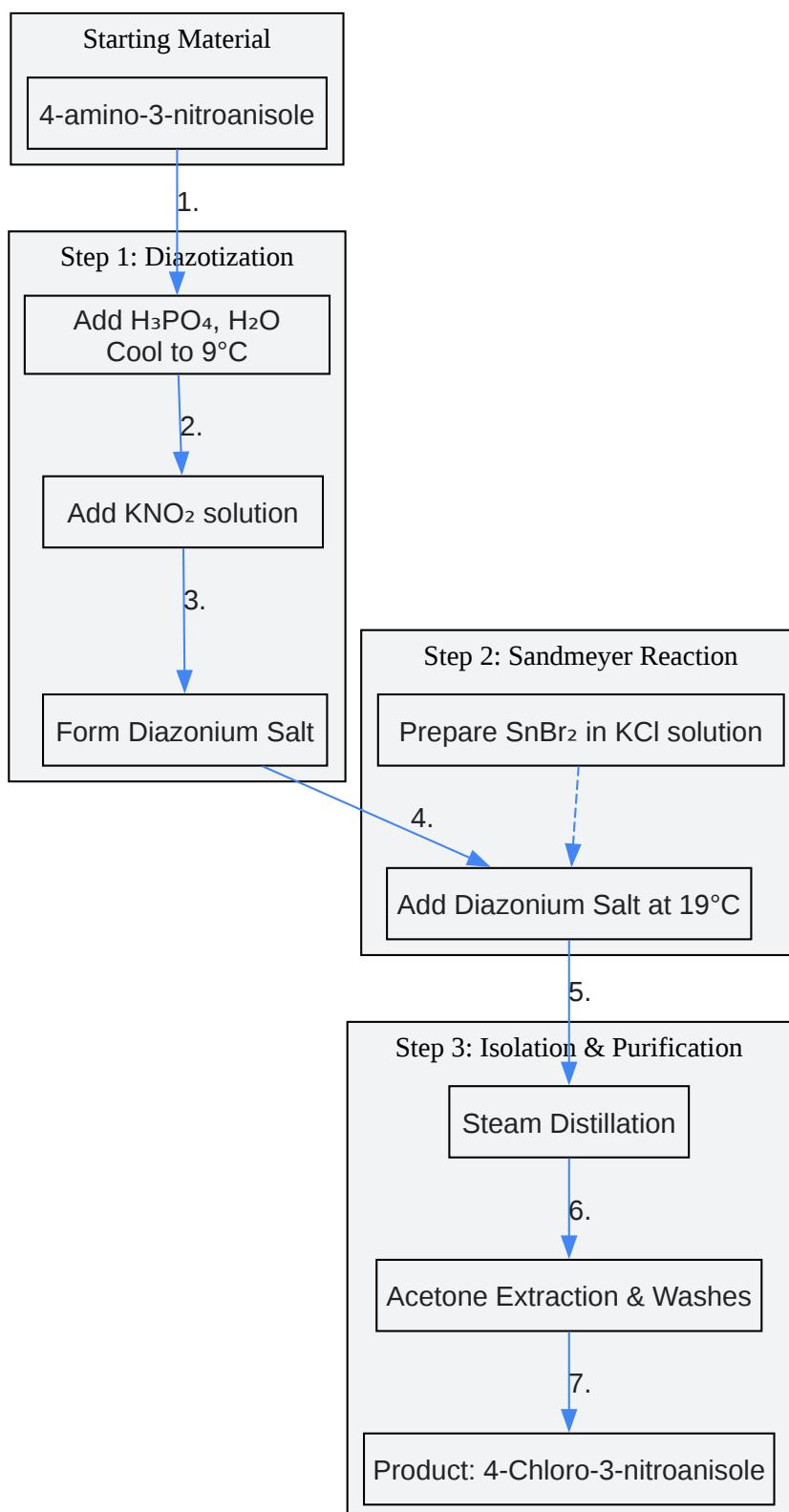
Caption: Applications of **4-Chloro-3-nitroanisole**.

Experimental Protocols: Synthesis

Several methods for the synthesis of **4-Chloro-3-nitroanisole** have been reported. A common industrial process starts from p-Anisidine.[\[11\]](#) Another approach involves the nitration of 4-chloroanisole.[\[10\]](#)

Method 1: Synthesis from 4-amino-3-nitroanisole[\[4\]](#) This procedure involves a diazotization reaction followed by a Sandmeyer-type reaction.

- **Diazotization:** 0.25 mol of 4-amino-3-nitroanisole is added to a solution of concentrated phosphoric acid and water. The mixture is cooled to 9°C with stirring. A solution of 0.25 mol potassium nitrite in water is added slowly.
- **Reduction:** 200 mL of a 55% mass fraction potassium bisulfite solution is added, maintaining the temperature at 8°C for 50 minutes.
- **Sandmeyer Reaction:** A solution of 0.30 mol of stannous bromide in concentrated potassium chloride solution is prepared. The diazonium salt solution is rapidly added to the stannous bromide solution at 19°C.
- **Work-up:** The mixture is allowed to stand for 5 hours. The temperature is then raised to 70°C. The product is collected by steam distillation and extracted with acetone. The combined extracts are washed with sodium bicarbonate and potassium chloride solutions and dried. After acetone recovery, a yellow solid of **4-chloro-3-nitroanisole** is obtained with a reported yield of 93%.[\[4\]](#)

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Caption: Synthesis workflow from 4-amino-3-nitroanisole.

Safety and Handling

4-Chloro-3-nitroanisole is classified as an irritant.[1] It is harmful if swallowed and causes skin and serious eye irritation.[3][12] It may also cause respiratory irritation.[1][3]

GHS Hazard Classification:[1][3]

Code	Hazard Statement
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation
H411	Toxic to aquatic life with long lasting effects

Precautionary Statements & Personal Protective Equipment (PPE):

- Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[3][12][13]
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[13]
- PPE: Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure. A NIOSH-approved dust mask (type N95) is recommended.[13] Facilities should be equipped with an eyewash station and a safety shower.[13]

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